

Comparative Efficacy Profiling: Next-Generation Pyrazole-Carboxamide Fungicides

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Compound of Interest

Compound Name: ethyl 5-fluoro-1H-pyrazole-3-carboxylate

CAS No.: 1416371-96-4

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Introduction: The Pyrazole-Carboxamide Revolution

The shift from pyridine-carboxamides (e.g., boscalid) to pyrazole-carboxamides represents the most significant advancement in Succinate Dehydrogenase Inhibitor (SDHI) chemistry in the last decade. While earlier generations struggled with narrow spectrums and limited systemicity, modern pyrazole-based SDHIs—specifically Fluxapyroxad, Benzovindiflupyr, and Pydiflumetofen—have redefined potency standards.

This guide provides a technical comparison of these three market-leading molecules, focusing on their physicochemical drivers, intrinsic binding affinities, and field efficacy. It is designed for researchers requiring objective data to optimize formulation strategies or resistance management programs.

Mechanistic Profiling: The Q-Site Binding Mode

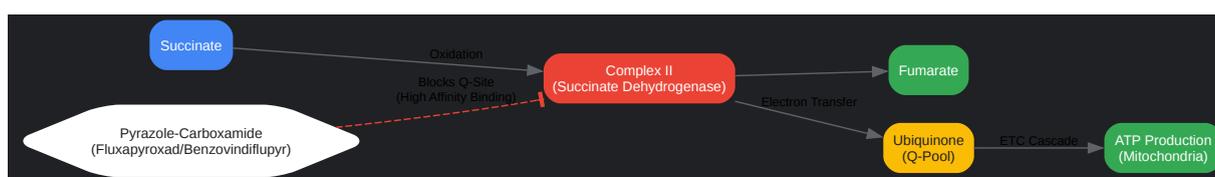
All three compounds function by blocking the ubiquinone-binding site (Q-site) of Complex II (Succinate Dehydrogenase) in the mitochondrial electron transport chain. However, their binding kinetics differ, influencing their "staying power" and cross-resistance profiles.

- Fluxapyroxad: Utilizes a flexible fluorine-substituted biphenyl bridge, allowing it to adopt multiple conformations to fit into mutated binding pockets.
- Benzovindiflupyr: Features a bulky benzonorbornene linker that creates intense hydrophobic interactions, resulting in exceptionally high binding affinity (pIC50 values

often >8.0).

- Pydiflumetofen: Incorporates a unique N-methoxy group.[1][2] This structural novelty optimizes lipophilicity and allows for a distinct fitting into the hydrophobic cleft, often retaining efficacy against strains with specific SDH-subunit mutations (e.g., C-T79N) where others fail.

Figure 1: SDH Inhibition Pathway & Binding Logic



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Caption: Schematic of Complex II inhibition.[1][3][4][5][6][7] Pyrazole ligands compete with Ubiquinone at the Q-site, halting respiration.

Physicochemical Properties: The Drivers of Field Performance

The "intrinsic activity" of a molecule is meaningless if it cannot reach the target site. The balance between Lipophilicity (LogP) and Water Solubility dictates whether a fungicide acts as a curative systemic agent or a preventative shield.

Property	Fluxapyroxad	Benzovindiflupyr	Pydiflumetofen	Implication
LogP (Lipophilicity)	~3.1	~4.3	~3.8	Fluxapyroxad is the most mobile (xylem-systemic). Benzovindiflupyr is the most "waxy-stable" (rainfastness).
Water Solubility	3.88 mg/L	0.98 mg/L	Low (< 1 mg/L)	Higher solubility aids rapid uptake; lower solubility aids persistence.
Mobility Class	Systemic	Local Systemic / Translaminar	Balanced Systemic	Fluxapyroxad excels in curative scenarios; Benzovindiflupyr excels in long-duration protection.
Key Structural Feature	Flexible Biphenyl Bridge	Benzonorbornene Linker	N-Methoxy Amide	The N-methoxy group in Pydiflumetofen provides a unique balance of potency and metabolic stability.

Expert Insight: Fluxapyroxad's LogP of ~3.1 is effectively the "Goldilocks zone" for xylem mobility. This explains its superior performance in curative assays where the fungus has already penetrated the leaf tissue. Conversely, Benzovindiflupyr's high LogP (>4.0) makes it bind aggressively to the leaf wax layer, providing a "reservoir" effect that releases active ingredient over weeks.

Efficacy Matrix: Head-to-Head Comparison

The following data aggregates EC50 values (Effective Concentration to inhibit 50% growth) from multiple independent studies against key pathogens. Lower values indicate higher potency.

Target Pathogen	Fluxapyroxad (EC50 ppm)	Benzovindiflupyr (EC50 ppm)	Pydiflumetofen (EC50 ppm)	Notes
Zymoseptoria tritici (Wheat Septoria)	0.03 – 0.10	< 0.01 – 0.05	< 0.01 – 0.04	Benzovindiflupyr and Pydiflumetofen show superior intrinsic potency against wild-type strains.
Botrytis cinerea (Grey Mold)	0.30 – 1.00	0.05 – 0.20	0.02 – 0.10	Pydiflumetofen is exceptionally active against Botrytis, a gap for many older SDHIs.
Puccinia striiformis (Yellow Rust)	Excellent	Excellent	Excellent	All three are highly effective; Benzovindiflupyr is often cited as the "Rust Standard."
Cross-Resistance Risk	High	High	Moderate-High	Pydiflumetofen retains partial efficacy against some specific mutations (e.g., C-N86S) where others drop significantly.

Experimental Protocol: Self-Validating Microtiter Assay

To replicate these findings or screen new candidates, use this high-throughput microtiter protocol. This workflow includes built-in validation steps (Z-factor) to ensure data integrity.

Objective: Determine EC50 values for Zymoseptoria tritici using optical density.

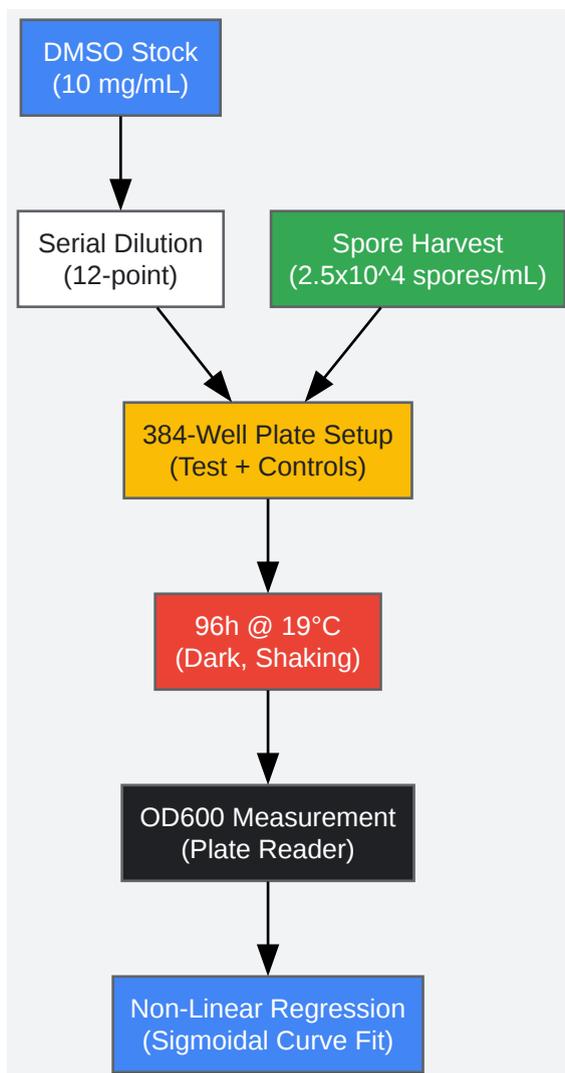
Protocol Steps:

- **Inoculum Preparation:** Harvest spores from 7-day-old YPD agar plates. Adjust concentration to spores/mL in liquid YPD media.
- **Compound Dilution:** Prepare 1000x stocks in DMSO. Perform 1:1 serial dilutions to create a 12-point dose-response curve. Final DMSO concentration in wells must be

to avoid solvent toxicity.

- Plate Setup:
 - Test Wells: 100 μ L spore suspension + 100 μ L media + compound.
 - Negative Control: Media + Compound (No Spores) -> Corrects for compound color.
 - Positive Control: Spores + Media + DMSO (No Fungicide) -> Defines 100% growth.
- Incubation: Seal plates with breathable film. Incubate at 19°C in the dark for 96 hours (shaking at 120 rpm).
- Readout: Measure Optical Density (OD) at 600nm or 405nm.
- Validation: Calculate Z-factor. If
, the assay is invalid (likely due to pipetting error or contamination).

Figure 2: Validated Screening Workflow



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Caption: High-throughput screening workflow for fungicide EC50 determination.

Resistance Management & Future Outlook

The primary threat to this class is the mutation of the SDH subunits (B, C, and D).

- Key Mutations: *Z. tritici* isolates carrying C-T79N or C-H152R show reduced sensitivity.^[8]
- Management: Never apply these products alone. Always tank-mix with a multi-site inhibitor (e.g., Folpet) or a DMI (e.g., Prothioconazole/Mefentrifluconazole).
- Outlook: Pydiflumetofen represents the "peak" of current single-site SDHI potency. Future development is shifting toward "pattern-recognition" molecules or hybrid pharmacophores to bypass the C-H152R resistance block.

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